(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride
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Overview
Description
The compound “(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride” belongs to a class of organic compounds known as bicyclic compounds. These are compounds containing two fused ring structures .
Chemical Reactions Analysis
The chemical reactions of a compound are determined by its functional groups. In the case of bicyclic compounds, reactions can occur at the bridgehead or at other functional groups present on the rings .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, solubility, and optical activity. For example, a similar compound, “(1S,4S)-(+)-2-Aza-5-oxabicyclo[2.2.1]heptane hydrochloride”, has a molecular weight of 135.59 .Scientific Research Applications
Base-Assisted Michael Addition Reactions
Recent advances in base-assisted Michael Addition (MA) reactions highlight the importance of these reactions in synthesizing natural products and drugs through C-C bond formation. Various organic and inorganic bases, including 1,4-Diazabicyclo[2.2.2]octane (DABCO), have been successfully used in these reactions, emphasizing their versatility and efficiency in creating oxa-, aza-, and other Michael addition products (Thirupathi, Shalini Mamatha Jyothi, & Sripathi, 2022).
Therapeutic Corneal and Scleral Tissue Cross-Linking Agents
Investigations into formaldehyde releasers (FARs) as therapeutic tissue cross-linking (TXL) agents for the cornea and sclera have shown promise. Compounds such as 5-Ethyl-3,7-dioxa-1-azabicyclo[3.3.0]octane have been evaluated for their potential in clinical utility, demonstrating the importance of structurally related compounds in medical applications (Babar et al., 2015).
Synthetic Approaches to Azabicycles
The design and synthesis of artificial ribonucleases based on 1,4-diazabicyclo[2.2.2]octane and imidazole highlight the application of azabicyclic compounds in developing highly efficient catalysts for RNA hydrolysis. This research demonstrates the potential for creating targeted molecular structures for specific biochemical interactions (Konevetz et al., 2002).
Safety and Hazards
The safety and hazards of a compound are determined by its physical and chemical properties, as well as its potential effects on human health and the environment. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) is classified as a flammable solid, harmful if swallowed, causes skin irritation, and causes serious eye damage .
Mechanism of Action
Target of Action
The primary target of (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride, also known as DABCO, is a variety of organic transformations . It functions as a nucleophile as well as a base, and it is used in the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .
Mode of Action
DABCO interacts with its targets through a variety of processes. It catalyzes the protection and deprotection of functional groups and the formation of carbon–carbon bonds . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Its application in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .
Biochemical Pathways
The biochemical pathways affected by DABCO are numerous, given its wide range of applications in organic synthesis . It plays a key role in the synthesis of carbocyclic and heterocyclic compounds, and it is involved in various reactions such as cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement .
Result of Action
The molecular and cellular effects of DABCO’s action are diverse, given its wide range of applications in organic synthesis . For example, it has been shown to catalyze [4+2] annulations of Morita–Baylis–Hillman carbonates with isocyanates, providing functionalized 3,4-dihydroquinazolinones .
Action Environment
The action of (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride can be influenced by environmental factors. For instance, a supramolecular crystal of this compound exhibits extremely strong negative thermal expansion and one-dimensional relaxor ferroelectricity . This suggests that temperature and other environmental conditions could potentially influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-3-7-5(1)4-8-6;/h5-7H,1-4H2;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDMFWUHQBIUOT-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC1CN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CO[C@@H]1CN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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